L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-
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Overview
Description
L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- is a synthetic compound that incorporates an L-valine residue and a pentafluorophenylsulfonyl group
Preparation Methods
The synthesis of L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- involves several stepsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets. The pentafluorophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- can be compared with other sulfonylated amino acid derivatives, such as:
N-[(4-Bromophenyl)sulfonyl]-L-valine: This compound also contains a sulfonyl group but with a bromophenyl moiety instead of a pentafluorophenyl group.
N-[(4-Methylphenyl)sulfonyl]-L-valine: Similar structure but with a methylphenyl group. These compounds share similar synthetic routes and applications but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
270072-13-4 |
---|---|
Molecular Formula |
C18H16F5NO4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[benzyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H16F5NO4S/c1-9(2)16(18(25)26)24(8-10-6-4-3-5-7-10)29(27,28)17-14(22)12(20)11(19)13(21)15(17)23/h3-7,9,16H,8H2,1-2H3,(H,25,26)/t16-/m0/s1 |
InChI Key |
CPPMLYQHXRBJSH-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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